molecular formula C38H33NO4S B12505868 2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-{[(4-methylphenyl)diphenylmethyl]sulfanyl}propanoic acid

2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-{[(4-methylphenyl)diphenylmethyl]sulfanyl}propanoic acid

Cat. No.: B12505868
M. Wt: 599.7 g/mol
InChI Key: PCCZXLMDPCBTSL-UHFFFAOYSA-N
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Description

Fmoc-Cys(Mtt)-OH, also known as 9-fluorenylmethoxycarbonyl-L-cysteine (4-methyltrityl), is a derivative of cysteine used in peptide synthesis. The compound features a fluorenylmethoxycarbonyl (Fmoc) group for N-terminal protection and a 4-methyltrityl (Mtt) group for thiol protection. These protecting groups are crucial in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Cys(Mtt)-OH typically involves the protection of the cysteine thiol group with the Mtt group, followed by the introduction of the Fmoc group at the amino terminus. The process generally includes:

    Protection of the Thiol Group: The thiol group of cysteine is protected using 4-methyltrityl chloride (Mtt-Cl) in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM).

    Introduction of the Fmoc Group: The amino group is then protected using Fmoc chloride in the presence of a base like sodium bicarbonate in an aqueous-organic solvent system.

Industrial Production Methods

Industrial production of Fmoc-Cys(Mtt)-OH follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers to streamline the process. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Cys(Mtt)-OH undergoes various chemical reactions, including:

    Deprotection Reactions: The Fmoc group is typically removed using piperidine in dimethylformamide (DMF), while the Mtt group is removed using trifluoroacetic acid (TFA) in the presence of scavengers like triisopropylsilane (TIS).

    Coupling Reactions: The compound can participate in peptide bond formation through reactions with activated carboxyl groups, facilitated by coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

Common Reagents and Conditions

    Deprotection: Piperidine in DMF for Fmoc removal; TFA with TIS for Mtt removal.

    Coupling: HBTU, HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate), or DIC (diisopropylcarbodiimide) in the presence of bases like N-methylmorpholine (NMM).

Major Products

The primary products of these reactions are deprotected cysteine residues ready for further peptide elongation or functionalization.

Scientific Research Applications

Fmoc-Cys(Mtt)-OH is widely used in scientific research, particularly in:

    Peptide Synthesis: It is a key building block in the synthesis of peptides and proteins, allowing for the incorporation of cysteine residues with protected thiol groups.

    Protein Engineering: The compound is used in the semisynthesis of proteins, enabling site-specific modifications.

    Bioconjugation: It facilitates the attachment of bioactive molecules to peptides and proteins, useful in drug delivery and diagnostic applications.

    Material Science: Fmoc-Cys(Mtt)-OH is employed in the development of peptide-based materials with self-assembling properties.

Mechanism of Action

The primary function of Fmoc-Cys(Mtt)-OH is to serve as a protected cysteine residue in peptide synthesis. The Fmoc group protects the amino terminus, preventing unwanted reactions during peptide elongation, while the Mtt group protects the thiol group, allowing for selective deprotection and subsequent functionalization. The compound’s effectiveness lies in its ability to undergo selective deprotection under mild conditions, preserving the integrity of the peptide chain.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Cys(Trt)-OH: Features a trityl (Trt) group for thiol protection, which is more stable but requires harsher conditions for deprotection.

    Fmoc-Cys(Acm)-OH: Uses an acetamidomethyl (Acm) group for thiol protection, which is stable under acidic conditions but requires specific reagents for removal.

Uniqueness

Fmoc-Cys(Mtt)-OH is unique due to the mild conditions required for Mtt group removal, making it suitable for sensitive peptide sequences. Its selective deprotection properties offer advantages in complex peptide synthesis and protein engineering applications.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)-diphenylmethyl]sulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H33NO4S/c1-26-20-22-29(23-21-26)38(27-12-4-2-5-13-27,28-14-6-3-7-15-28)44-25-35(36(40)41)39-37(42)43-24-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35H,24-25H2,1H3,(H,39,42)(H,40,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCZXLMDPCBTSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H33NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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